1-Hexyl-2-(phenoxymethyl)benzimidazole 1-Hexyl-2-(phenoxymethyl)benzimidazole
Brand Name: Vulcanchem
CAS No.: 380560-00-9
VCID: VC21417343
InChI: InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3
SMILES: CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Molecular Formula: C20H24N2O
Molecular Weight: 308.4g/mol

1-Hexyl-2-(phenoxymethyl)benzimidazole

CAS No.: 380560-00-9

Cat. No.: VC21417343

Molecular Formula: C20H24N2O

Molecular Weight: 308.4g/mol

* For research use only. Not for human or veterinary use.

1-Hexyl-2-(phenoxymethyl)benzimidazole - 380560-00-9

Specification

CAS No. 380560-00-9
Molecular Formula C20H24N2O
Molecular Weight 308.4g/mol
IUPAC Name 1-hexyl-2-(phenoxymethyl)benzimidazole
Standard InChI InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3
Standard InChI Key WSQSRUPJRWDRKK-UHFFFAOYSA-N
SMILES CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Canonical SMILES CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Introduction

Chemical Structure and Properties

1-Hexyl-2-(phenoxymethyl)benzimidazole belongs to the benzimidazole class of compounds, which feature a fused benzene and imidazole ring system. The specific structural elements include:

  • A benzimidazole core structure

  • A hexyl (C₆H₁₃) chain attached to the N-1 position

  • A phenoxymethyl group (C₆H₅OCH₂-) at the C-2 position

Based on similar compounds, we can estimate the following physicochemical properties:

PropertyEstimated Value
Molecular FormulaC₂₀H₂₄N₂O
Molecular Weight~308-310 g/mol
AppearanceLikely a white to off-white solid
SolubilityLikely soluble in organic solvents like DMSO, methanol, less soluble in water
LogP~4.5-5.0 (highly lipophilic)
Hydrogen Bond Acceptors2-3
Hydrogen Bond Donors0

The compound's relatively high lipophilicity, contributed by both the hexyl chain and the phenoxymethyl group, would likely enhance its ability to penetrate cell membranes . Like other N-alkylated benzimidazoles, it lacks the N-H proton that would typically appear in the downfield region (δ 12.73–12.90 ppm) in ¹H NMR spectra .

Structural Relationships to Known Benzimidazole Derivatives

1-Hexyl-2-(phenoxymethyl)benzimidazole shares structural similarities with several documented benzimidazole derivatives:

  • It is structurally related to 1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)-, differing only in the oxygen atom that connects the phenyl ring to the methyl group at position 2 .

  • It shares the 2-(phenoxymethyl) group with 1-benzyl-2-(phenoxymethyl)-1H-benzimidazole (C₂₁H₁₈N₂O), but has a hexyl chain at position 1 instead of a benzyl group .

  • The compound is part of the broader class of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives that have been studied for various biological activities .

Structure-Activity Relationships

Studies of N-alkylated benzimidazoles reveal important structure-activity relationships that may apply to 1-Hexyl-2-(phenoxymethyl)benzimidazole:

  • The length of the N-alkyl chain significantly influences biological activity, with optimal activity often observed with chains of 5-7 carbon atoms .

  • N-alkylation generally improves lipophilicity, which enhances membrane penetration and can lead to increased biological activity .

  • For antibacterial activity, compounds with hexyl and heptyl groups at the N-1 position often show better activity compared to those with shorter alkyl chains .

  • The substituent at position 2 of the benzimidazole ring also plays a crucial role in determining biological activity. The phenoxymethyl group at this position may confer specific binding properties to biological targets .

Analytical Characterization

Based on known data for similar compounds, 1-Hexyl-2-(phenoxymethyl)benzimidazole would likely be characterized using the following analytical techniques:

  • ¹H and ¹³C NMR spectroscopy, which would show characteristic signals for:

    • The benzimidazole aromatic protons

    • The hexyl chain protons

    • The methylene group connecting the phenoxy moiety to the benzimidazole

    • The phenyl ring protons of the phenoxy group

  • FTIR spectroscopy, which would show characteristic bands for:

    • C-H stretching of the alkyl chain (2800-3000 cm⁻¹)

    • C=N stretching of the imidazole ring

    • C-O-C stretching for the phenoxy group

  • HRMS analysis for precise molecular weight determination .

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